N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by its unique pyrazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the fluoroethyl and dimethyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or tool in studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-chloroethyl)-5-methyl-1H-pyrazol-4-amine
- N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-bromoethyl)-5-methyl-1H-pyrazol-4-amine
- N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-iodoethyl)-5-methyl-1H-pyrazol-4-amine
Uniqueness
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C12H18FN5 |
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Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H18FN5/c1-9-11(7-15-17(9)3)6-14-12-8-16-18(5-4-13)10(12)2/h7-8,14H,4-6H2,1-3H3 |
InChI Key |
ZUBZQXASBPJCIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=C(N(N=C2)CCF)C |
Origin of Product |
United States |
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